molecular formula C10H13BrN2O B6977477 N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide

N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide

Cat. No.: B6977477
M. Wt: 257.13 g/mol
InChI Key: KFWJUZVPIIWOHC-UHFFFAOYSA-N
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Description

N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromocyclopropyl group attached to a pyrrole ring

Properties

IUPAC Name

N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7-4-12-5-8(7)9(14)13-6-10(11)2-3-10/h4-5,12H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWJUZVPIIWOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)NCC2(CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) would be essential to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in the bromocyclopropyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can also occur, especially at the carbonyl group, using reducing agents like lithium aluminum hydride (LiAlH4).

  • Cyclization Reactions: : The compound can participate in cyclization reactions to form more complex ring structures, which can be catalyzed by acids or bases.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

    Solvents: DMF, dichloromethane (DCM), ethanol

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce pyrrole-3-carboxylic acids.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide serves as a versatile building block for constructing more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the bromocyclopropyl group can enhance the biological activity of the compound, making it a candidate for developing new therapeutic agents. Studies have explored its use in targeting specific enzymes and receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it valuable in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-chlorocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide
  • N-[(1-iodocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide
  • N-[(1-fluorocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide

Uniqueness

Compared to its analogs, N-[(1-bromocyclopropyl)methyl]-4-methyl-1H-pyrrole-3-carboxamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not

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